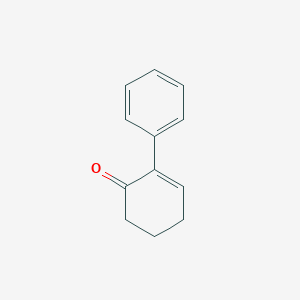

2-Phenyl-2-cyclohexen-1-one

Description

Contextualization within Cyclic Enone Chemistry and its Broader Significance in Organic Synthesis

Cyclic enones are a fundamental class of compounds in organic synthesis, prized for their dual reactivity. The electron-deficient β-carbon is susceptible to nucleophilic attack in conjugate additions, while the carbonyl group can undergo a myriad of transformations. 2-Phenyl-2-cyclohexen-1-one, as a member of this family, embodies these characteristics with the added influence of the phenyl substituent. The phenyl group extends the conjugation of the enone system, modulating its electronic properties and influencing the stereochemical outcome of reactions.

The significance of this compound in organic synthesis is substantial. It serves as a key intermediate in the construction of polycyclic natural products, pharmaceuticals, and agrochemicals. wikipedia.org Its rigid, six-membered ring provides a well-defined stereochemical platform for the introduction of new functionalities. The strategic placement of the phenyl group at the 2-position makes it a valuable precursor for creating compounds with specific steric and electronic profiles. For instance, derivatives of this compound have been investigated for their potential as herbicide safeners. rsc.org

The reactivity of this compound is characterized by several key transformations:

Michael Addition: The β-carbon of the enone is a prime target for Michael acceptors. This reaction is fundamental for carbon-carbon bond formation and has been explored with various nucleophiles, such as malonic esters. acs.org

Diels-Alder Reaction: The electron-deficient double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, providing a powerful tool for the construction of complex cyclic systems. wikipedia.org The presence of the phenyl group can influence the regio- and stereoselectivity of these reactions.

Reduction Reactions: The carbonyl group can be selectively reduced to an alcohol, providing access to allylic alcohols which are themselves versatile synthetic intermediates. vulcanchem.com

Historical Development and Evolution of Research on this compound

The historical roots of research on cyclohexenone derivatives, including this compound, are deeply intertwined with the development of fundamental organic reactions. A pivotal moment in the synthesis of six-membered rings was the discovery of the Robinson annulation by Robert Robinson in 1935. pnrjournal.com This powerful reaction, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, provided a general and efficient method for the construction of cyclohexenone rings and their derivatives. pnrjournal.com The reaction of chalcones (α,β-unsaturated ketones) with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) became a common strategy for accessing substituted cyclohexenones. pnrjournal.comresearchgate.net

Early synthetic efforts towards this compound often involved the dehydrobromination of the corresponding α-bromoketone, 2-bromo-2-phenylcyclohexanone. However, the exact structure of the bromination product and the subsequent elimination were subjects of early investigation.

Over the decades, synthetic methodologies have evolved significantly. The advent of palladium-catalyzed cross-coupling reactions provided more sophisticated and efficient routes to 2-aryl-2-cyclohexenones. These methods often involve the coupling of an enone precursor with an aryl boronic acid or an aryl stannane. nih.govmdpi.com More recently, research has focused on developing even more efficient and environmentally benign synthetic strategies. Microwave-assisted synthesis , for instance, has been shown to dramatically reduce reaction times and improve yields in the preparation of this compound derivatives. rsc.org Furthermore, the use of solid-supported catalysts like polyphosphoric acid on silica (B1680970) gel (PPA-SiO2) has emerged as a green and efficient method for catalyzing the cyclization reactions that form the cyclohexenone core. mdpi.comresearchgate.net

Detailed Research Findings

The synthetic utility of this compound is best illustrated through specific examples from the chemical literature. The following tables summarize key synthetic methods and characteristic spectroscopic data for the compound and its derivatives.

Table 1: Selected Synthetic Methods for this compound and its Derivatives

| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,3-Cyclohexanedione, Iodobenzene | L-proline, CuI, K2CO3, DMSO, Microwave (800W), 40 min | 3-Hydroxy-2-phenylcyclohex-2-en-1-one | 88 | rsc.org |

| 2-Phenylcyclohexanone (B152291) | Bromine/CCl4, then 2,6-dimethylpyridine, heat | This compound | Not specified | acs.org |

| 2-Phenyl-3-hydroxy-2-cyclohexenone, Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | Pd(TFA)2 (5 mol%), Cu(OAc)2 (2.5 equiv), DMF, 100 °C, 6 h | 3-(2,2-Bis(methoxycarbonyl)cyclopropyl)-2-phenyl-2-cyclohexen-1-one | 82 | acs.org |

| Chalcone (B49325), Ethyl acetoacetate | NaOH, Ethanol, reflux | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | 35.33 | scribd.com |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectra available, specific shifts depend on solvent and instrument. | orgsyn.orgrsc.org |

| ¹³C NMR | Spectra available, specific shifts depend on solvent and instrument. | rsc.orgnih.gov |

| IR Spectroscopy | Characteristic C=O and C=C stretching frequencies are observed. | rsc.orgacs.org |

| Mass Spectrometry | Molecular Ion (M+) peak at m/z = 172.22. | nih.gov |

Propriétés

Numéro CAS |

4556-09-6 |

|---|---|

Formule moléculaire |

C12H12O |

Poids moléculaire |

172.22 g/mol |

Nom IUPAC |

2-phenylcyclohex-2-en-1-one |

InChI |

InChI=1S/C12H12O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 |

Clé InChI |

QBKAQTWEICLWHV-UHFFFAOYSA-N |

SMILES |

C1CC=C(C(=O)C1)C2=CC=CC=C2 |

SMILES canonique |

C1CC=C(C(=O)C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Phenyl 2 Cyclohexen 1 One and Its Substituted Analogues

Strategic Approaches to Carbon-Carbon Bond Formation for Phenyl-Cyclohexenone Scaffolds

The construction of the phenyl-cyclohexenone framework relies on a variety of powerful carbon-carbon bond-forming reactions. These methods can be broadly categorized into condensation reactions, cross-coupling methodologies, and annulation procedures, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Condensation Reactions and Related Synthetic Pathways

Condensation reactions are fundamental to the synthesis of cyclohexenone derivatives, providing a direct route to the formation of the six-membered ring through the sequential formation of carbon-carbon bonds. The most prominent of these is the Robinson annulation, which combines a Michael addition and an aldol (B89426) condensation in a tandem fashion.

The synthesis of 2-phenyl-2-cyclohexen-1-one can be envisioned through a Robinson annulation approach, although the direct application can be challenging. A more common strategy involves a crossed aldol condensation between a pre-formed cyclohexanone (B45756) and benzaldehyde (B42025). In this reaction, the enolate of cyclohexanone acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol adduct can then undergo dehydration to yield 2-benzylidenecyclohexanone. Subsequent isomerization of the double bond into conjugation with the carbonyl group can lead to the desired this compound, though this often requires specific conditions or further synthetic steps.

A key related pathway involves the Claisen-Schmidt condensation, which is a type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. cityu.edu.hk This method is widely used to synthesize α,β-unsaturated ketones. For instance, the reaction of cyclohexanone with benzaldehyde under basic conditions directly yields 2-benzylidenecyclohexanone.

Another important strategy utilizes Michael addition reactions. Chalcones, which are α,β-unsaturated ketones readily prepared via the Claisen-Schmidt condensation of benzaldehyde and acetophenone (B1666503), can serve as Michael acceptors. The conjugate addition of an enolate, for example from a β-dicarbonyl compound, to a chalcone (B49325) derivative can lead to a 1,5-dicarbonyl intermediate, which can then undergo an intramolecular aldol condensation to form a substituted cyclohexenone. oup.com While not a direct synthesis of the parent this compound, this approach is highly valuable for accessing a wide range of substituted analogues.

| Reaction Name | Reactants | Key Intermediates | Product Type |

| Robinson Annulation | Ketone, α,β-Unsaturated Ketone | 1,5-Diketone | Fused Cyclohexenone |

| Crossed Aldol Condensation | Cyclohexanone, Benzaldehyde | Aldol Adduct | 2-Benzylidenecyclohexanone |

| Claisen-Schmidt Condensation | Ketone, Aromatic Aldehyde | Aldol Adduct | α,β-Unsaturated Ketone |

| Michael Addition/Aldol | Enolate, Chalcone | 1,5-Dicarbonyl Compound | Substituted Cyclohexenone |

Cross-Coupling Methodologies in Phenyl-Cyclohexenone Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of aryl-substituted compounds, including this compound. These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

The Suzuki coupling is a versatile method that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. mdpi.comrsc.org To synthesize this compound via this method, one could envision the coupling of phenylboronic acid with a 2-halo-2-cyclohexen-1-one derivative. The latter can be prepared from the corresponding cyclohexenone.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. acs.org While typically used to form substituted alkenes, variations of the Heck reaction can be employed to construct cyclic systems. For the synthesis of the target compound, a potential strategy could involve an intramolecular Heck reaction of a suitably substituted acyclic precursor.

The Stille coupling utilizes an organotin reagent as the nucleophilic partner. nih.govsemanticscholar.org The reaction of a 2-stannyl-2-cyclohexen-1-one with an aryl halide like iodobenzene, catalyzed by a palladium complex, would directly yield this compound. Organostannanes are stable and tolerate a wide range of functional groups, making the Stille reaction a robust synthetic tool.

The Negishi coupling employs an organozinc reagent. oup.com This method is known for its high reactivity and functional group tolerance. The synthesis of this compound could be achieved by coupling a 2-halo-2-cyclohexen-1-one with an organozinc reagent derived from bromobenzene.

The Sonogashira coupling , which typically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is less direct for this specific target but can be used to introduce an alkynyl substituent that could be further transformed into a phenyl group. csic.esnih.gov

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Suzuki | Phenylboronic Acid | 2-Halo-2-cyclohexen-1-one | Palladium Complex |

| Heck | - | Unsaturated Halide, Alkene | Palladium Complex |

| Stille | 2-Stannyl-2-cyclohexen-1-one | Iodobenzene | Palladium Complex |

| Negishi | Phenylzinc Halide | 2-Halo-2-cyclohexen-1-one | Palladium Complex |

Annulation Procedures for Constructing the Cyclohexenone Ring System

Annulation, the formation of a new ring onto an existing molecule, is a cornerstone of cyclic compound synthesis. The Robinson annulation, as previously mentioned, is a classic and highly effective method for constructing cyclohexenone rings. oup.comsemanticscholar.org This tandem reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, is a powerful tool for building the core structure of this compound analogues. csic.esnih.gov For example, the reaction of a phenyl-substituted Michael acceptor with a ketone enolate can lead to the desired phenyl-cyclohexenone scaffold.

The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, provides another powerful route to six-membered rings. researchgate.net The synthesis of a this compound derivative could be achieved by reacting a phenyl-substituted diene with a suitable dienophile, such as an α,β-unsaturated ketone. The regioselectivity of the Diels-Alder reaction is a key consideration in designing such a synthesis.

The Nazarov cyclization is an electrocyclic reaction of a divinyl ketone to form a cyclopentenone. organic-chemistry.org While this reaction typically forms five-membered rings, variations and extensions of this methodology can be applied to the synthesis of six-membered rings under specific conditions, although it is not a primary route to cyclohexenones.

| Annulation Procedure | Key Reaction Type(s) | Ring Size Formed |

| Robinson Annulation | Michael Addition, Aldol Condensation | 6-membered |

| Diels-Alder Reaction | [4+2] Cycloaddition | 6-membered |

| Nazarov Cyclization | Electrocyclization | 5-membered (typically) |

Hydroboration-Oxidation and Related Transformations

Hydroboration-oxidation is a two-step reaction that converts an alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry. csic.esnih.gov This reaction can be a key step in a multi-step synthesis of this compound. For instance, the hydroboration-oxidation of 1-phenylcyclohexene yields trans-2-phenylcyclohexanol. researchgate.net The resulting alcohol can then be oxidized to 2-phenylcyclohexanone (B152291) using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

To obtain the target α,β-unsaturated ketone, this compound, from 2-phenylcyclohexanone, a subsequent dehydrogenation step is required. This can be achieved through various methods, such as α-halogenation followed by elimination, or through palladium-catalyzed dehydrogenation protocols.

| Starting Material | Reaction Sequence | Intermediate | Final Product |

| 1-Phenylcyclohexene | 1. Hydroboration (e.g., BH₃-THF) 2. Oxidation (e.g., H₂O₂, NaOH) | trans-2-Phenylcyclohexanol | 2-Phenylcyclohexanone |

| 2-Phenylcyclohexanone | Dehydrogenation (e.g., Pd/C, heat) | - | This compound |

Enantioselective and Diastereoselective Synthesis of Chiral Phenyl-Cyclohexenone Derivatives

The development of stereoselective methods for the synthesis of chiral phenyl-cyclohexenone derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Asymmetric Hydrosilylation Catalyzed Pathways

Asymmetric hydrosilylation of α,β-unsaturated ketones is a powerful method for the enantioselective synthesis of chiral allylic alcohols, which can be further transformed into chiral cyclohexenone derivatives. This reaction typically involves the use of a chiral transition metal catalyst, often based on rhodium or copper, and a hydrosilane as the reducing agent.

In the context of this compound, asymmetric hydrosilylation can be employed to reduce the carbonyl group enantioselectively, leading to a chiral allylic alcohol. The choice of chiral ligand is crucial for achieving high enantioselectivity. Various chiral phosphine (B1218219) ligands have been developed for rhodium-catalyzed hydrosilylations. oup.com Similarly, copper-hydride catalysts with chiral ligands have been shown to be effective for the enantioselective 1,4-reduction of cyclic enones.

The resulting chiral allylic alcohol can then be used as a versatile intermediate for the synthesis of other chiral molecules. Alternatively, the silyl (B83357) enol ether formed from a 1,4-hydrosilylation can be trapped to generate a chiral enolate, which can then be reacted with an electrophile to introduce a new substituent stereoselectively.

| Catalyst System | Substrate | Product Type | Key Feature |

| Chiral Rhodium-Phosphine Complex | α,β-Unsaturated Ketone | Chiral Allylic Alcohol | Enantioselective Carbonyl Reduction |

| Chiral Copper-Hydride Complex | Cyclic Enone | Chiral Saturated Ketone | Enantioselective 1,4-Reduction |

Stereospecific Rearrangements in Phenyl-Cyclohexenone Formation (e.g.,researchgate.netresearchgate.net-Sigmatropic)

Stereospecific rearrangements, particularly researchgate.netresearchgate.net-sigmatropic rearrangements, offer a powerful and elegant approach to the synthesis of substituted cyclohexenones with a high degree of stereocontrol. mdpi.com The Cope and Claisen rearrangements are classic examples of researchgate.netresearchgate.net-sigmatropic shifts that have been widely utilized in organic synthesis. chemrxiv.org A notable application of this strategy in the formation of phenyl-cyclohexenone analogues involves the oxy-Cope rearrangement.

The formation of the syn product is proposed to occur through a competing intermolecular aldol condensation followed by an electrocyclization reaction. nih.govnih.gov The diastereospecificity of the researchgate.netresearchgate.net-sigmatropic rearrangement pathway is the key to controlling the formation of the anti product. acs.org This methodology allows for the creation of up to four stereogenic centers in a diastereospecific manner, highlighting the synthetic utility of researchgate.netresearchgate.net-sigmatropic rearrangements in the construction of complex phenyl-cyclohexenone scaffolds. acs.org

Diastereoselective Epoxidation Strategies

The epoxidation of the double bond in this compound and its analogues is a valuable transformation for introducing further functionality and creating chiral centers. Diastereoselective epoxidation strategies are crucial for controlling the stereochemistry of the resulting epoxide. The facial selectivity of the epoxidation is influenced by the steric and electronic properties of the substituents on the cyclohexenone ring.

The epoxidation of α,β-unsaturated ketones can be achieved using various reagents, with the choice of oxidant and catalyst playing a key role in the diastereoselectivity. nih.gov For substituted cyclohexenes, the diastereoselectivity of epoxidation by dioxiranes generated in situ from ketones and Oxone has been systematically studied. nih.gov The results of these studies indicate that both steric and field effects of the substituents on the cyclohexene (B86901) ring, as well as the nature of the dioxirane, determine the stereochemical outcome. nih.gov

In the context of this compound, the bulky phenyl group at the C2 position would be expected to direct the incoming epoxidizing agent to the opposite face of the ring, leading to a high degree of diastereoselectivity. Furthermore, the presence of other substituents on the cyclohexenone ring would also exert their own directing effects, which could either reinforce or compete with the directing effect of the phenyl group. For example, in the epoxidation of dienes, the site of epoxidation is dependent on olefin substitution and geometry. acs.org By carefully considering these stereoelectronic factors, it is possible to predict and control the diastereoselectivity of the epoxidation of various substituted this compound derivatives.

Catalytic Systems in Phenyl-Cyclohexenone Synthesis

The development of efficient catalytic systems is paramount in modern organic synthesis. For the construction of this compound scaffolds, various catalytic approaches, including Lewis acid catalysis, transition metal catalysis, and organocatalysis, have been successfully employed.

Lewis Acid Catalyzed Reactions

Lewis acids play a crucial role in a variety of organic transformations by activating substrates and facilitating bond formation. In the context of phenyl-cyclohexenone synthesis, Lewis acids are instrumental in promoting reactions such as the Diels-Alder reaction, which can be used to construct the cyclohexene core. A high-yielding method for the synthesis of highly hindered cyclohexenes has been developed using a mixed Lewis acid catalyst system comprising AlBr₃ and AlMe₃. nih.gov This system effectively catalyzes the Diels-Alder reaction between hindered silyloxy dienes and substituted enones, providing the corresponding cycloadducts in good yields. nih.gov This approach demonstrates the potential of Lewis acid catalysis in assembling the fundamental cyclohexene framework of this compound from appropriate diene and dienophile precursors.

The attempted alkylation of 1-(trimethylsiloxy)cyclohexene with a propargylic alcohol dicobalt hexacarbonyl complex using various Lewis acids was reported to be unsuccessful, highlighting that the choice of Lewis acid and substrate is critical for a successful transformation. broadinstitute.org

Transition Metal Catalysis for Phenyl-Cyclohexenone Scaffolds (e.g., Copper(I), Ruthenium, Osmium Complexes)

Transition metal catalysis offers a versatile and powerful platform for the synthesis and functionalization of complex organic molecules, including phenyl-cyclohexenone derivatives.

Copper(I) Catalysis: Copper catalysts are particularly useful for the synthesis of α,β-unsaturated ketones. Olefinic substrates can be converted to the corresponding enones in good yields using a Cu(II) 2-quinoxalinol salen complex as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org

Ruthenium and Osmium Complexes: Ruthenium and osmium complexes have emerged as potent catalysts for a range of organic transformations. While direct synthesis of the this compound scaffold using these catalysts is less common, they are valuable for subsequent modifications. For instance, ruthenium(II) complexes have been synthesized and characterized for their potential applications in various catalytic processes. mdpi.comnih.govnih.gov Similarly, the synthesis and catalytic applications of arene-osmium(II) complexes have been explored, demonstrating their effectiveness in reactions such as transfer hydrogenation and oxidation. mdpi.com The synthesis of cyclometalated osmium complexes, although often requiring more severe conditions than their ruthenium counterparts, provides access to unique catalysts for C-H bond activation and other transformations. nih.gov The synthesis of osmium complexes such as [(η6-C6H6)OsCl2]2 and those containing cyclohexyl ligands has been reported. researchgate.netmst.edu

The following table summarizes some of the transition metal complexes and their applications relevant to the synthesis of phenyl-cyclohexenone scaffolds.

| Catalyst/Complex | Reaction Type | Application |

| Cu(II) 2-quinoxalinol salen | Allylic Oxidation | Synthesis of enones from olefins organic-chemistry.org |

| [Ru(p-cymene)Cl₂L] | Catalysis | Potential for various organic transformations nih.gov |

| Arene-Osmium(II) complexes | Transfer Hydrogenation, Oxidation | Modification of functional groups mdpi.com |

| Cyclometalated Osmium complexes | C-H Activation | Functionalization of the cyclohexenone core nih.gov |

Organocatalytic Approaches

Organocatalysis has become a cornerstone of modern asymmetric synthesis, providing a powerful alternative to metal-based catalysts. For the synthesis of substituted cyclohexenones, organocatalytic strategies, particularly those involving Michael additions and aldol reactions, have proven to be highly effective in controlling stereochemistry.

A concise and enantioselective synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid, a key intermediate for (S)-oxybutynin, has been achieved using a proline-catalyzed direct asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate. nih.gov This reaction constructs a crucial asymmetric tetrasubstituted carbon center with excellent stereoselectivity under mild conditions, demonstrating the utility of organocatalysis in creating complex chiral structures related to the this compound framework. nih.gov

Furthermore, a highly stereoselective tandem Michael addition-Wittig reaction of (3-carboxy-2-oxopropylidene)triphenylphosphorane (B1258351) and α,β-unsaturated aldehydes, catalyzed by a bulky chiral secondary amine in combination with LiClO₄ and DABCO, affords multifunctional 6-carboxycyclohex-2-en-1-ones with excellent diastereo- and enantioselectivities. organic-chemistry.org Organocatalytic enantioselective conjugate addition-initiated reaction sequences of 2-hydroxycinnamaldehydes with functionalized nitroalkanes have also been developed, leading to diverse chiral chromanes. rsc.org

Modern Techniques and Innovations in Phenyl-Cyclohexenone Synthesis

The field of organic synthesis is continually evolving, with new techniques and innovations enabling more efficient and sustainable routes to complex molecules. The synthesis of this compound and its analogues has benefited from these advancements.

Photocatalysis has also emerged as a powerful tool in organic synthesis. The use of light to drive chemical reactions allows for transformations that are often difficult to achieve through traditional thermal methods. Enantioselective intramolecular [2+2] photocycloaddition reactions of enones have been achieved using chiral Lewis acid catalysis, indicating the potential for light-mediated stereocontrolled synthesis of complex cyclic systems. researchgate.net

The development of novel catalyst systems continues to be a major driver of innovation. For instance, the use of gold(I) complexes to catalyze the hydrative cyclization of 1,6-diynes provides a route to 3-methyl hex-2-enone derivatives. organic-chemistry.org Furthermore, a concise and scalable synthetic approach to prepare silyl triflate precursors to highly reactive intermediates like cyclohexyne (B14742757) and 1,2-cyclohexadiene has been developed, which can then be used in cycloaddition reactions to build complex molecular architectures. nih.gov

The following table highlights some modern techniques and their potential applications in the synthesis of this compound and its analogues.

| Technique | Description | Potential Application |

| Tandem Reactions | Multiple reactions in a single pot | Efficient construction of functionalized cyclohexenones organic-chemistry.org |

| Photocatalysis | Light-driven chemical reactions | Stereocontrolled synthesis of complex cyclic systems researchgate.net |

| Novel Catalysis | Development of new catalyst systems (e.g., Gold(I)) | Access to unique cyclohexenone derivatives organic-chemistry.org |

| Strained Intermediates | Synthesis and trapping of reactive intermediates | Construction of complex polycyclic frameworks nih.gov |

One-Pot and Cascade Reactions for Streamlined Synthesis

One-pot and cascade reactions represent a highly efficient and elegant approach to the synthesis of complex molecules from simple precursors in a single operation. nih.govarkat-usa.org These reactions minimize the need for purification of intermediates, thereby reducing solvent consumption and waste generation, while also saving time and resources. nih.gov A cascade reaction is characterized by a sequence of intramolecular transformations, where the functionality for the subsequent step is generated in the preceding one. arkat-usa.orgfu-berlin.de

The construction of the cyclohexenone core is well-suited to cascade strategies. A notable example is a novel three-component cascade reaction involving alkynes, ketones, and ethyl acetoacetate (B1235776), which provides access to di- and trisubstituted cyclohex-2-enones in good yields with excellent functional group tolerance. nih.gov This process demonstrates the power of multicomponent reactions to rapidly build molecular complexity. nih.govtcichemicals.com

Another innovative approach involves a one-pot dearomative nih.govnih.gov-rearrangement of aryl sulfoxides, which has been shown to be a powerful method for constructing complex dearomatized species that can be converted to cyclohexenones. researchgate.net Furthermore, tandem reactions, such as the acceptorless dehydrogenation- nih.govnih.gov-hydride shift cascade, have been developed for the chemo- and regioselective synthesis of acyl-cyclohexenes. researchgate.net These advanced methodologies highlight the potential for creating the this compound scaffold and its derivatives through highly streamlined and atom-economical pathways.

| Reaction Type | Key Reactants | Key Reagents/Conditions | Product Scope | Yield | Reference |

|---|---|---|---|---|---|

| Three-component cascade | Alkynes, Ketones, Ethyl acetoacetate | Not specified | Di- and trisubstituted cyclohex-2-enones | Good | nih.gov |

| Dearomative nih.govnih.gov-rearrangement | Aryl sulfoxide, Allyl nitrile, Silyl enol ether | Lewis acids (e.g., BCl3, FeCl3, AlCl3) | Cyclohexenones | Not specified | researchgate.net |

| Dehydrogenation- nih.govnih.gov-hydride shift cascade | Aryl ketone, Diol | KOH, PhMe, 115 °C | Acyl-cyclohexenes | Not specified | researchgate.net |

| Dehydrogenative Aromatization | Cyclohexanones, Amines | TEMPO | N-functionalized 2-aminophenols | Excellent | nih.gov |

Electrochemical Synthetic Methodologies

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive redox reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. gre.ac.ukacs.org This methodology allows for mild reaction conditions and can provide access to unique reactivity patterns. The electrosynthesis of organic compounds can occur through direct electron transfer at the electrode surface or via indirect electrolysis using a redox mediator. gre.ac.uk

The α-arylation of ketones, a key transformation for the synthesis of this compound, has been achieved through electrochemical methods. One such approach involves the reaction of enol acetates with aryl diazonium salts. rsc.org This method has a broad substrate scope and can even be performed in a one-pot fashion starting from anilines. rsc.org The practicality of this process has been demonstrated on a multigram scale using inexpensive graphite (B72142) electrodes. rsc.org

Furthermore, the electrochemical oxidation of aryl ketones has been developed to synthesize α-enaminones, which are valuable synthetic intermediates. rsc.org While not a direct synthesis of the target compound, this transformation showcases the potential of electrochemistry to functionalize the α-position of ketones. The mechanism of these reactions often involves the generation of radical intermediates, which can then participate in carbon-carbon or carbon-heteroatom bond formation. rsc.org The application of these principles to the synthesis of this compound and its analogues is a promising area for future research.

| Transformation | Substrates | Electrode Material | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| α-Arylation of ketones | Enol acetates, Aryl diazonium salts | Graphite | Not specified | α-Aryl ketones | Not specified | rsc.org |

| Synthesis of α-enaminones | Aryl ketones | Not specified | Mild conditions | α-Enaminone derivatives | Good | rsc.org |

| Synthesis of aryl α-ketoesters | Acetophenones | Not specified | Mediated by KI | Aryl α-ketoesters | Not specified | nih.gov |

| Regioselective homocoupling of aryl-pyridines | Aryl-pyridines | Platinum | Constant current, Pd(OAc)2, Iodine | Biaryl compounds | Broad scope | acs.org |

Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity of 2 Phenyl 2 Cyclohexen 1 One Derivatives

Mechanistic Pathways of Addition Reactions Involving the Cyclohexenone Moiety

The conjugated system of 2-phenyl-2-cyclohexen-1-one provides two primary sites for nucleophilic attack: the carbonyl carbon (C1) leading to 1,2-addition, and the β-carbon (C3) leading to conjugate (or 1,4-) addition. The specific pathway is largely determined by the nature of the nucleophile and the reaction conditions.

Conjugate addition is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. lscollege.ac.in The general mechanism involves the attack of a nucleophile at the electron-deficient β-carbon. This initial step forms a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen atom. lscollege.ac.in Subsequent protonation of this enolate, typically during workup, leads to the formation of the 3-substituted cyclohexanone (B45756) product through keto-enol tautomerism.

Michael Additions: The Michael reaction is a specific type of conjugate addition where the nucleophile is a stabilized carbanion, such as an enolate derived from a β-dicarbonyl compound. The mechanism follows the general pathway of conjugate addition, initiated by the deprotonation of the active methylene (B1212753) compound to form the nucleophilic enolate, which then attacks the β-carbon of the cyclohexenone.

Organocopper Nucleophiles: Hard nucleophiles like Grignard and organolithium reagents tend to favor 1,2-addition to the carbonyl group. However, softer nucleophiles, such as organocuprates (Gilman reagents), selectively undergo 1,4-addition. masterorganicchemistry.com This selectivity is a cornerstone of organocopper chemistry. The mechanism for organocuprate addition is thought to proceed through the formation of a copper(III) intermediate following the nucleophilic attack of the copper species at the β-carbon. This is followed by reductive elimination to form the new carbon-carbon bond and regenerate a copper(I) species. wikipedia.org The use of chiral ligands in copper-catalyzed conjugate additions of Grignard reagents can lead to high enantioselectivity. acs.org

Table 1: Enantioselective Conjugate Addition to Cyclohexenone Derivatives

| Enone Substrate | Nucleophile/Reagent | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Cyclohexen-1-one | Et₂Zn | Cu(OTf)₂ / Chiral Phosphoramidite | 94 | >98 |

| 2-Cyclohexen-1-one | PhMgBr | CuBr·SMe₂ / Chiral Ferrocenyl Diphosphine | >95 | 96 |

| 2-Cyclopenten-1-one | Et₂Zn | Cu(OTf)₂ / Chiral Phosphoramidite | 85 | 72 |

| Benzylideneacetone | MeMgBr | CuBr·SMe₂ / Chiral Ferrocenyl Diphosphine | 96 | 97 |

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this context, the this compound acts as the dienophile (the 2π electron component), reacting with a conjugated diene (the 4π electron component). The reaction is typically concerted, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state. wikipedia.org This concerted mechanism dictates that the reaction is stereospecific; the stereochemistry of the dienophile is retained in the product. lscollege.ac.in

Stereochemical control is a critical aspect of the Diels-Alder reaction, leading to the formation of specific diastereomers. When a cyclic dienophile like cyclohexenone reacts with a diene like cyclopentadiene, two primary products, endo and exo, are possible. The endo product, where the substituents of the dienophile are oriented towards the newly forming double bond of the diene, is often the kinetically favored product. lscollege.ac.in This preference, known as the Alder-endo rule, is attributed to stabilizing secondary orbital interactions between the π-system of the substituent on the dienophile and the developing π-system in the transition state. The phenyl group in this compound can further influence this selectivity through steric hindrance or additional electronic interactions.

Table 2: Stereoselectivity in the Diels-Alder Reaction of 2-Cyclohexenones with Cyclopentadiene

| Dienophile | Catalyst/Conditions | Endo:Exo Ratio | Reference |

|---|---|---|---|

| 2-Cyclohexen-1-one | Neat, 25°C | 84:16 | acs.org |

| 2-Methyl-2-cyclohexen-1-one | Neat, 25°C | 91:9 | acs.org |

| This compound | Not Specified | Data Not Available | N/A |

| N-Phenylmaleimide | Toluene, 80°C | 91:9 | Generic Data |

The Baylis-Hillman reaction creates a C-C bond between the α-position of an activated alkene and an electrophile, typically an aldehyde. The reaction is catalyzed by a nucleophile, such as a tertiary amine (e.g., DABCO) or a phosphine (B1218219).

The mechanism for a Baylis-Hillman reaction involving this compound proceeds via the following key steps:

Michael Addition of Catalyst: The nucleophilic catalyst adds to the β-position of the cyclohexenone in a conjugate fashion. This forms a zwitterionic enolate intermediate.

Aldol-type Addition: The α-carbon of the enolate, now acting as a nucleophile, attacks the carbonyl carbon of the aldehyde electrophile. This step forms a new C-C bond and results in a β-alkoxide intermediate.

Proton Transfer and Elimination: An intramolecular proton transfer, often the rate-determining step, followed by the elimination of the catalyst, regenerates the double bond between the α- and β-carbons and yields the final product, a highly functionalized allylic alcohol derivative.

The phenyl group on the cyclohexenone can influence the reaction rate and yield through both steric and electronic effects on the stability of the intermediates.

Mechanistic Investigations of Reduction and Oxidation Processes

The double bond and carbonyl group of the this compound are both susceptible to reduction under various conditions. The selectivity of these reductions—whether the C=C bond, the C=O group, or both are reduced—depends critically on the chosen reagents and reaction mechanism.

Homogeneous catalytic hydrogenation, often employing transition metal complexes (e.g., those of Iridium, Rhodium, Ruthenium), provides a powerful method for the selective reduction of the C=C double bond of enones. Asymmetric hydrogenation using chiral catalysts can produce chiral cyclohexanones with high enantioselectivity. ub.edunih.gov

A generally accepted mechanism for asymmetric hydrogenation with an Iridium catalyst involves several steps:

Catalyst Activation: The precatalyst reacts with hydrogen gas (H₂) to form an active dihydride species.

Substrate Coordination: The this compound substrate coordinates to the metal center through its C=C double bond. The chiral ligands on the catalyst control the facial selectivity of this coordination, which is the key step for enantioselection.

Migratory Insertion: One of the hydride ligands on the metal center is transferred to one of the carbons of the double bond, forming a metal-alkyl intermediate.

Reductive Elimination: The second hydride ligand is transferred to the other carbon, and the saturated product, 3-phenylcyclohexanone, is released from the catalyst, which can then re-enter the catalytic cycle.

Table 3: Asymmetric Hydrogenation of α,β-Unsaturated Ketones

| Substrate | Catalyst System | H₂ Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (E)-1,3-diphenylprop-2-en-1-one | Ir-MaxPHOX type | 50 | >99 | 98 |

| 3-Methyl-2-cyclohexenone | Ir(cod)(acac)/DTBM-SEGPHOS | 55 | 77 | 90 |

| Tetrasubstituted Olefin | Ir-MaxPHOX type | 75 | >99 | 99 |

| 2-Cyclohexen-1-one | Pt-MCM-41 (in scCO₂) | 70 | 100 | N/A (achiral) |

Note: This table presents data for related substrates to illustrate the effectiveness of the methodology.

Electrocatalytic hydrogenation offers an alternative to using high-pressure H₂ gas, generating the reducing equivalents electrochemically. Studies on the electrochemical reduction of 2-cyclohexen-1-ones in hydroethanolic media reveal a mechanism dependent on the solution's pH.

The process involves a one-electron reduction of the cyclohexenone moiety.

In acidic media (pH < 8.5): The protonated form of the enone accepts an electron to form a neutral radical. Two of these radicals then couple to form a hydrodimer.

In basic media (pH > 5.5): The unprotonated enone accepts an electron to form a radical anion. This is followed by protonation to yield the same neutral radical as in the acidic pathway, which then dimerizes.

In both cases, the primary product is the dimer, formed by coupling at the β-carbon. The Faradaic efficiency of such processes is a key metric, indicating the percentage of electrons supplied that contribute to the desired chemical transformation.

Table 4: Performance of Electrocatalytic Hydrogenation/Oxidation Systems

| Reaction | Substrate | Catalyst/Electrode | Product Selectivity (%) | Faradaic Efficiency (%) |

|---|---|---|---|---|

| Hydrogenation | Guaiacol | RhPtRu on Carbon Felt | 91.2 (to methoxy-cyclohexanes) | 62.8 |

| Hydrogenation | 4-tert-butylcyclohexanone | Rh catalyst in PEM reactor | 94 (cis-isomer) | Data Not Available |

| Oxidation | Cyclohexene (B86901) | PANI-modified Co₃O₄ | 96.2 (to 2-cyclohexen-1-ol) | 82.9 |

Note: This table includes data from related electrocatalytic systems to show representative performance metrics.

Oxidative Transformations and Pathways

The oxidative transformation of this compound and related phenyl-cyclohexenone systems can proceed through various pathways, influenced by the reagents and reaction conditions. These transformations are crucial for the synthesis of diverse organic molecules.

One significant pathway involves the oxidative cleavage of the double bond. This can be achieved using strong oxidizing agents like ozone (O₃) followed by an appropriate work-up, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. libretexts.orgyoutube.com Ozonolysis, for instance, would break the carbon-carbon double bond of the cyclohexenone ring, leading to the formation of carbonyl compounds. libretexts.orgyoutube.com The specific products depend on whether a reductive or oxidative work-up is employed. A reductive work-up would yield aldehydes and ketones, while an oxidative work-up would result in carboxylic acids and ketones. youtube.com

Another pathway involves allylic oxidation , where the carbon atom adjacent to the double bond is oxidized. Palladium(II) salts have been shown to catalyze the allylic oxidation of cyclohexene in the presence of molecular oxygen, yielding products like 2-cyclohexenyl-1-acetate in acetic acid solution. rsc.org While this specific example is for cyclohexene, similar principles can apply to substituted cyclohexenones, where the phenyl group would influence the regioselectivity of the oxidation.

Furthermore, dehydrogenation can lead to the formation of aromatic compounds. For instance, palladium(II) catalysis in methanol (B129727) can promote the disproportionation of cyclohexene to benzene (B151609) and cyclohexane. rsc.org In the context of this compound, such a process could potentially lead to the formation of a substituted phenol. Indeed, the synthesis of N-functionalized 2-aminophenols has been achieved through the dehydrogenation-driven coupling of cyclohexanones with primary amines using TEMPO as a mild oxidant. nih.gov

The presence of the phenyl group and the carbonyl group in this compound influences the reactivity of the double bond towards oxidation. The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack, making some oxidative reactions more challenging compared to simple alkenes. However, the allylic positions are activated and can be susceptible to radical or metal-catalyzed oxidation.

Finally, hypervalent iodine reagents are known to mediate a variety of oxidative transformations. researchgate.net While a specific study on this compound was not found, the oxidative cleavage of 1-phenyl-1-cyclohexene (B116675) using in situ formed iodonium (B1229267) ions suggests that similar chemistry could be applicable to the title compound, leading to ring-opened products. researchgate.net

Rearrangement Reactions: Mechanistic Details and Driving Forces

Rearrangement reactions of this compound derivatives provide pathways to structurally diverse and complex molecules. These transformations are often driven by the formation of more stable products and are governed by the principles of pericyclic reactions and carbocation chemistry.

Sigmatropic Rearrangements (e.g., Oxy-Cope Type-Sigmatropic Rearrangement)

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.orgslideshare.net A prominent example is the Cope rearrangement , a acs.orgacs.org-sigmatropic shift of a 1,5-diene. wikipedia.orgwikipedia.org

A synthetically valuable variant is the Oxy-Cope rearrangement , where a hydroxyl group is present at the C3 position of the 1,5-diene. wikipedia.orgwikipedia.org The initial rearrangement product is an enol, which tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force for the reaction. wikipedia.orgmasterorganicchemistry.com The rate of the Oxy-Cope rearrangement can be dramatically accelerated by converting the hydroxyl group to its corresponding alkoxide, a process known as the anionic Oxy-Cope rearrangement. wikipedia.orgnih.gov

In the context of this compound derivatives, an Oxy-Cope type acs.orgacs.org-sigmatropic rearrangement has been reported as a key step in the synthesis of diaryl-substituted cyclohexenone acids. acs.org The reaction is initiated by the attack of an enolate on an aromatic enone to form a hemiketal intermediate. This intermediate then undergoes the Oxy-Cope rearrangement, followed by further transformations to yield the final product. acs.org The stereospecificity of the reaction is attributed to the concerted nature of the acs.orgacs.org-sigmatropic shift. acs.org

| Rearrangement Type | Description | Driving Force |

| Cope Rearrangement | A acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgwikipedia.org | Often reversible, driven by factors like strain release. nih.gov |

| Oxy-Cope Rearrangement | A Cope rearrangement of a 1,5-dien-3-ol. wikipedia.orgwikipedia.org | Irreversible formation of a stable carbonyl compound via keto-enol tautomerization. wikipedia.org |

| Anionic Oxy-Cope Rearrangement | The rearrangement of the corresponding alkoxide of a 1,5-dien-3-ol. wikipedia.orgnih.gov | Significant rate enhancement (10¹⁰-10¹⁷ fold) compared to the neutral counterpart. wikipedia.org |

Type-A Rearrangements in Phenyl-Cyclohexenone Systems

The Type A rearrangement is a characteristic photochemical reaction of cross-conjugated cyclohexadienones and related systems, leading to the formation of bicyclo[3.1.0]hex-3-en-2-ones. msu.edu This rearrangement has also been observed in the photochemistry of 2-phenyl-2,5-cyclohexadien-1-ones. nih.gov

The mechanism of the Type A rearrangement is believed to proceed through a triplet excited state. msu.edubaranlab.org Upon photoexcitation, the molecule undergoes intersystem crossing to the triplet state. This is followed by a β,β-bonding process to form a bicyclic diradical intermediate. Subsequent electronic reorganization and intersystem crossing back to the ground state potential energy surface leads to the final bicyclic product. baranlab.org A "slither" mechanism involving two 1,2-shifts has also been proposed. baranlab.org

For 2-phenyl-2,5-cyclohexadien-1-ones, irradiation at 366 nm has been shown to yield Type A photoproducts as a mixture of diastereomers. nih.gov The specific substitution pattern on the cyclohexadienone ring can influence the efficiency and stereoselectivity of the rearrangement.

Aryl Migration Rearrangements

Aryl migration is a common feature in the rearrangement of organic molecules, often proceeding through radical or cationic intermediates. rsc.org In the context of phenyl-cyclohexenone systems, these migrations can be induced by various stimuli, including light and chemical reagents.

One notable example is the neophyl-type rearrangement , which involves a 1,2-migration of an aryl group. rsc.orgnih.gov This type of rearrangement is often initiated by the formation of a radical adjacent to the carbon bearing the aryl group. The migration is driven by the formation of a more stable radical or by the rearomatization of an intermediate. nih.gov For instance, the arylalkylation of allylic alcohols via photoredox catalysis involves the formation of an alkyl radical which then undergoes a 1,2-aryl migration. nih.gov

In photochemical reactions, aryl migrations can occur from both singlet and triplet excited states. The specific pathway often depends on the substitution pattern and the reaction conditions. For example, the di-π-methane rearrangement is a photochemical process that can involve aryl migration in systems containing two π-moieties separated by a saturated carbon atom. chemistryviews.orgscribd.com

The driving force for these rearrangements is typically the formation of a more stable product. In many cases, this involves the restoration of aromaticity in the phenyl ring or the formation of a more thermodynamically stable carbocation or radical intermediate.

| Rearrangement Type | Key Intermediate | Driving Force |

| Type A Rearrangement | Triplet diradical | Formation of a strained but stable bicyclic ketone. msu.edubaranlab.org |

| Neophyl-type Rearrangement | Radical or carbocation | Formation of a more stable radical/carbocation, rearomatization. rsc.orgnih.gov |

| Di-π-methane Rearrangement | Diradical | Formation of a vinylcyclopropane (B126155) derivative. chemistryviews.orgscribd.com |

Photochemical Reaction Mechanisms of Phenyl-Cyclohexenones

The photochemistry of phenyl-cyclohexenones is rich and complex, involving various rearrangement pathways that are dictated by the nature of the excited states and the substitution pattern of the molecule.

Photo-rearrangement Pathways and Excited State Dynamics

Upon absorption of light, this compound and its derivatives are promoted to an electronically excited state. The subsequent fate of the excited molecule depends on several factors, including the multiplicity of the excited state (singlet or triplet) and the presence of various functional groups.

For many enones, the initial excitation is to a singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). baranlab.org These triplet states are often diradical in nature and are the key intermediates in many photochemical rearrangements. msu.edu

The excited-state dynamics of phenyl-substituted polyenes have been studied extensively, revealing that processes like phenyl torsional motion and structural relaxation occur on ultrafast timescales (femtoseconds to picoseconds). ucla.edursc.org Similar dynamics are expected to play a role in the photochemistry of phenyl-cyclohexenones, influencing the competition between different reaction pathways.

One common photorearrangement pathway for cyclohexenones is the formation of a bicyclo[3.1.0]hexanone derivative, similar to the Type A rearrangement observed in cyclohexadienones. msu.edu This is exemplified by the photochemical rearrangement of 4,4-diphenyl-2-cyclohexenone, which yields 6,6-diphenylbicyclo[3.1.0]hexan-2-one. msu.edu

Another important pathway is the di-π-methane rearrangement , which is characteristic of molecules containing two π-systems separated by a saturated carbon atom. chemistryviews.orgscribd.com In the case of certain phenyl-substituted cyclohexenones, this can lead to the formation of vinylcyclopropane derivatives.

The presence of the phenyl group can also lead to photo-rearrangements involving the aromatic ring. For instance, 2-phenyl-2,5-cyclohexadien-1-ones have been shown to undergo regiospecific photorearrangements at 300 nm to yield highly substituted phenols. nih.gov

Intersystem Crossing Processes in Photochemical Transformations

In the photochemical transformations of this compound and its derivatives, intersystem crossing (ISC) is a critical process that dictates the subsequent reaction pathways. scripps.edumcmaster.ca This non-radiative process involves a change in the spin multiplicity of the excited molecule, typically from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). scripps.eduprinceton.edu For α,β-unsaturated carbonyl compounds like cyclohexenones, this process is notably efficient, often leading to photochemical reactions that proceed predominantly through the triplet state. mcmaster.ca

Upon absorption of ultraviolet radiation of an appropriate wavelength, the enone molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁), typically a ¹(n,π*) state. scripps.edu Once in the S₁ state, the molecule can undergo several competing processes: it can return to the ground state via fluorescence or non-radiative internal conversion, or it can undergo intersystem crossing to the corresponding triplet state (T₁). scripps.eduprinceton.edu Due to the small energy gap between the S₁ and T₁ states in many carbonyl compounds and the presence of spin-orbit coupling, ISC is a rapid and often dominant decay pathway for the S₁ state. nih.gov

The efficiency of intersystem crossing allows for the population of the triplet state, which, due to its longer lifetime compared to the singlet state, has a higher probability of undergoing chemical reactions. mcmaster.canih.gov The triplet state is often described as having a diradical character, which explains many of the observed photochemical reactions, such as cycloadditions, rearrangements, and hydrogen abstractions. msu.edu Studies have shown that for some cyclohexenone derivatives, different photochemical outcomes, such as photorearrangement and photoreduction, can arise from the same reactive triplet state. proquest.com The nature of this triplet state is believed to be a twisted (π,π) triplet, which is lower in energy and responsible for rearrangement reactions. proquest.com In contrast, a higher energy, planar (π,π) triplet state is presumed to lead to photodimerization. proquest.com

The general mechanism can be summarized as follows:

Excitation: The ground state molecule (S₀) absorbs a photon, leading to the formation of the first excited singlet state (S₁).

Intersystem Crossing (ISC): The S₁ state undergoes a spin flip to form the lower-energy triplet state (T₁). scripps.edu This process competes with fluorescence and other non-radiative decay pathways. princeton.edu

Triplet State Reactivity: The T₁ state, being relatively long-lived, acts as the key reactive intermediate for a variety of photochemical transformations.

Evidence for the triplet mechanism in the photoreactions of phenyl-cyclohexenone derivatives has been substantiated through sensitization experiments. For instance, the photochemistry of 4,4,5-Triphenyl-2-cyclohexen-1-one was shown to proceed via a triplet route by utilizing acetophenone (B1666503) as a sensitizer. acs.org

Characterization of Reactive Intermediates and Transition States

The photochemical reactivity of this compound is governed by the nature of the transient species formed upon irradiation. The characterization of these reactive intermediates and the transition states that connect them is fundamental to understanding the reaction mechanisms.

The primary reactive intermediate in many photochemical reactions of cyclohexenones is the triplet excited state (T₁). msu.eduproquest.com This species is often depicted as a diradical, which helps to rationalize its chemical behavior. msu.edu Laser flash photolysis studies on cyclic enones have been instrumental in directly observing and characterizing these triplet states. proquest.com

Key reactive intermediates and their characteristics are detailed below:

The Triplet Excited State (T₁): For cyclohexenones, the lowest triplet state is often a twisted (π,π*) triplet. proquest.com This conformation is a relaxed, lower-energy state that is the precursor to photorearrangement products. proquest.com Its transient nature makes it difficult to characterize directly, but its existence is supported by quenching studies and laser flash photolysis, which can measure its lifetime and reactivity. proquest.com

1,4-Biradical Intermediates: In intermolecular reactions, such as the [2+2] photocycloaddition with alkenes, the excited enone triplet adds to the ground-state alkene to form a 1,4-biradical intermediate. msu.edu This biradical is also a triplet species initially. The initial bonding can occur at either the α or β-carbon of the enone, leading to different biradical regioisomers. msu.edu These biradicals are key decision-making intermediates; upon intersystem crossing to the singlet state, they can either cyclize to form a cyclobutane (B1203170) ring, undergo disproportionation, or fragment back to the starting materials. msu.edu The conformation of these 1,4-biradical intermediates is crucial in determining the stereochemistry of the final product. msu.edu

The table below summarizes the key reactive intermediates involved in the photochemistry of this compound derivatives.

| Reactive Intermediate | Type of State/Species | Precursor | Method of Characterization | Subsequent Fate |

| Excited Singlet State (S₁) ** | ¹(n,π*) | Ground State (S₀) + hν | Fluorescence Spectroscopy | Intersystem Crossing, Fluorescence, Internal Conversion |

| Triplet Excited State (T₁) ** | ³(π,π*) Twisted | Excited Singlet State (S₁) | Laser Flash Photolysis, Quenching Studies | Photorearrangement, Addition to Alkenes |

| 1,4-Biradical | Triplet Diradical | Triplet Enone (T₁) + Alkene | Trapping Experiments, Product Analysis | Cyclization, Disproportionation, Fragmentation |

Transition states in these photochemical reactions represent the highest energy points along the reaction coordinate. For instance, in a [2+2] cycloaddition, there is a transition state leading to the formation of the 1,4-biradical and another for the subsequent ring closure. acs.org While direct experimental observation of transition states is extremely challenging, their structures and energies are often investigated using computational quantum-chemical methods. acs.orgnih.gov These calculations provide insights into the reaction barriers and can help explain the observed regioselectivity and stereoselectivity of the reactions. acs.org For example, computational studies on related cycloheptenone systems have been used to map the potential energy surfaces of the excited states, identifying intersections between singlet and triplet states that facilitate intersystem crossing and lead to the formation of twisted, short-lived isomers. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Characterization of Phenyl Cyclohexenones

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. For 2-Phenyl-2-cyclohexen-1-one (C₁₂H₁₂O), the molecular weight is 172.22 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 172.

The fragmentation of the molecular ion provides a unique fingerprint. For ketones, a primary fragmentation pathway is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu Aromatic compounds often produce a stable phenyl cation (m/z = 77). libretexts.org The fragmentation pattern helps to confirm the presence of both the cyclohexenone and phenyl moieties within the structure. chemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is exceptionally useful for analyzing complex mixtures, such as the products of a chemical reaction. uobasrah.edu.iq

In the context of this compound, GC-MS can be used to:

Separate Isomers: Structural isomers, which have the same molecular weight, can often be separated by GC based on differences in their boiling points and interactions with the GC column stationary phase. mdpi.comgla.ac.uk

Identify Products in a Mixture: GC separates the components of a mixture, and the MS detector then provides a mass spectrum for each component as it elutes from the column, allowing for positive identification. This is critical for monitoring reaction progress and identifying byproducts.

Quantify Components: With appropriate calibration, GC-MS can be used to determine the relative amounts of different compounds in a sample. cloudfront.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). researchgate.net Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS is used to determine its exact mass based on its molecular formula, C12H12O. nih.govchemicalbook.com

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. This high-precision measurement allows for the confident determination of the compound's elemental formula, a critical first step in structural elucidation. researchgate.net The experimentally determined mass from an HRMS instrument is typically compared to the theoretical value, with a match within a few parts per million (ppm) confirming the molecular formula. The monoisotopic mass of this compound has been computed to be 172.088815002 Da. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C12H12O | nih.govchemicalbook.com |

| Molecular Weight (Nominal) | 172.22 g/mol | nih.govchemicalbook.com |

| Theoretical Exact Mass | 172.088815 Da | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Catalytically Active Species and Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft ionization" technique that allows for the analysis of molecules in solution without significant fragmentation. nih.govresearchgate.net This characteristic makes it exceptionally well-suited for monitoring the progress of chemical reactions in real-time and identifying transient intermediates, including catalytically active species. nih.govescholarship.orgacs.org In the context of reactions involving this compound, ESI-MS can provide crucial mechanistic insights. acs.org

By directly sampling a reaction mixture, ESI-MS can detect the formation of intermediates, such as metal-catalyst complexes or protonated species, that exist for only short periods. acs.org The technique's high sensitivity allows for the observation of low-concentration species that are critical to the catalytic cycle. nih.gov For instance, in a catalyzed addition reaction to the enone system of this compound, ESI-MS could be used to observe the catalyst-substrate adduct, subsequent intermediates, and the final product as they evolve over time. This data is invaluable for confirming proposed reaction mechanisms and understanding catalyst behavior. escholarship.orgacs.org

Table 2: Potential Application of ESI-MS in Mechanistic Studies of this compound

| Potential Observation | Mechanistic Insight Provided |

|---|---|

| Detection of [Catalyst + Substrate] complexes | Confirms initial binding step of a catalytic cycle. |

| Identification of reaction intermediates | Elucidates the step-by-step pathway of the reaction. acs.orgacs.org |

| Monitoring of reactant and product concentrations | Provides kinetic data for the reaction. |

| Characterization of catalyst deactivation species | Helps in understanding catalyst stability and lifetime. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.egmsu.edu The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features: the α,β-unsaturated ketone, the phenyl group, and the cyclohexene (B86901) ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂) | 3000 - 2850 | Medium |

| C=O Stretch | α,β-Unsaturated Ketone | 1685 - 1665 | Strong |

| C=C Stretch | Alkene & Aromatic | 1650 - 1580 | Medium-Variable |

| C-H Bend | Aromatic (out-of-plane) | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.ukuobabylon.edu.iqlibretexts.org This technique is particularly useful for analyzing compounds with conjugated systems, as the extent of conjugation directly affects the wavelength of maximum absorption (λmax). uomustansiriyah.edu.iq The structure of this compound features an extended π-conjugated system encompassing the phenyl ring, the enone double bond, and the carbonyl group.

This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule absorbs light at longer wavelengths compared to its non-conjugated components. The UV-Vis spectrum of this compound is expected to show two main absorption bands:

A strong absorption band at a longer wavelength corresponding to a π → π* transition, involving the entire conjugated system. libretexts.orgmsu.edu

A weaker absorption band, often at a longer wavelength than the π → π* transition, corresponding to an n → π* transition, which involves the non-bonding electrons on the carbonyl oxygen. libretexts.orgmsu.edu

The positions and intensities (molar absorptivity, ε) of these bands are characteristic of the chromophore's structure. msu.edu

Table 4: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π | Bonding π to anti-bonding π | Longer UV (e.g., >250 nm) | High (Strong) |

| n → π | Non-bonding n to anti-bonding π | Longest UV / near-Visible | Low (Weak) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

For this compound, a single-crystal XRD analysis would confirm the connectivity of the atoms and provide detailed geometric parameters. The crystal structure for this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 644342. nih.gov The data from XRD allows for the visualization of the molecule's structure, including the relative orientation of the phenyl ring with respect to the cyclohexenone ring and the planarity of the enone system. Furthermore, XRD analysis reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-stacking.

Table 5: Structural Information Obtainable from Single-Crystal XRD Analysis

| Structural Parameter | Information Provided |

|---|---|

| Atomic Coordinates | The precise 3D position of every non-hydrogen atom in the unit cell. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C=O, C=C, C-C). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C). |

| Torsional Angles | Defines the conformation of the molecule (e.g., the twist of the cyclohexene ring). |

| Crystal Packing | Describes the arrangement of molecules relative to each other in the crystal. |

Computational Chemistry and Theoretical Studies of 2 Phenyl 2 Cyclohexen 1 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is widely used to study the electronic structure of many-body systems, including organic molecules. arxiv.orgpsu.edu DFT calculations are based on the principle that the ground-state energy of a system can be determined from its electron density. arxiv.org

A fundamental application of DFT is the geometry optimization of molecules to find their most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. psu.edustackexchange.com This iterative process adjusts the positions of the atoms until the forces on them are minimized, yielding the lowest possible ground state energy. stackexchange.comyoutube.com For 2-phenyl-2-cyclohexen-1-one, this involves determining the precise bond lengths, bond angles, and dihedral angles that define the conformation of the cyclohexenone ring and the orientation of the phenyl substituent.

The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results. youtube.comlew.ro Frequency calculations are typically performed after optimization to confirm that the resulting structure is a true energy minimum, indicated by the absence of imaginary frequencies. lew.ro The optimized geometry of the cyclohexenone ring is expected to adopt a conformation, such as a chair or boat, that minimizes steric strain. lew.romdpi.com DFT calculations provide detailed structural parameters that can be compared with experimental data from techniques like X-ray crystallography for similar compounds. lew.romdpi.com

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.22 |

| C=C (ring) | 1.35 | |

| C-C (phenyl-ring) | 1.48 | |

| C-C (avg, phenyl) | 1.40 | |

| Bond Angles (°) | C-C-C (in C=O) | 118 |

| Ph-C=C (ring) | 121 | |

| Dihedral Angle (°) | Phenyl/Cyclohexenone Plane | 35 |

Table 1: Hypothetical optimized geometric parameters for this compound calculated using DFT. These values represent typical expectations for such a molecule.

DFT is a powerful tool for predicting various spectroscopic properties, aiding in the structural elucidation and characterization of molecules.

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be accurately calculated using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide the isotropic shielding values for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectra for a candidate structure can be compared with experimental data to confirm or revise assignments. mdpi.com

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹³C NMR | ||

| C=O | 198.5 | 197.8 |

| C-Ph | 138.2 | 137.5 |

| C=C-Ph | 155.1 | 154.6 |

| ¹H NMR | ||

| C=CH | 6.85 | 6.81 |

| Phenyl (ortho) | 7.50 | 7.48 |

Table 2: A representative comparison of hypothetical experimental and DFT-calculated NMR chemical shifts for key atoms in this compound.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. lew.ro DFT calculations can predict the positions and relative intensities of key vibrational modes, such as the characteristic C=O and C=C stretching frequencies in the this compound molecule. This theoretical spectrum serves as a valuable aid in interpreting experimental IR data. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. lew.ro This analysis helps to assign specific electronic transitions, such as n→π* and π→π*, and to understand the influence of conjugation between the phenyl ring and the enone system on the molecule's absorption properties. lew.ro

DFT is instrumental in exploring the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. rsc.org This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). researchgate.netresearchgate.net

The activation energy (Ea) of a reaction is determined by the energy difference between the reactants and the transition state. researchgate.netzacros.org By calculating the activation energies for various possible pathways, the most favorable reaction mechanism can be identified. acs.org For reactions involving this compound, such as Michael additions or cycloadditions, DFT can be used to model the approach of the nucleophile, identify the structure of the transition state, and calculate the energy barrier to reaction. researchgate.netcomporgchem.comrsc.org This provides deep insight into the reaction's feasibility, kinetics, and selectivity. acs.orgbcrec.id

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition State for C-C bond formation | +15.2 |

| Intermediate | Covalent Adduct | -5.8 |

| Product | Final Michael Adduct | -12.5 |

Table 3: Hypothetical DFT-calculated relative free energies for a Michael addition reaction involving this compound, illustrating the energy profile of the reaction pathway.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.orgscholaris.ca MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve. rsc.orgethz.chresearchgate.net

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, including the puckering of the six-membered ring and the rotation of the phenyl group. researchgate.netnih.gov These simulations are often performed in a simulated solvent environment (e.g., a box of water molecules) to mimic solution-phase behavior. rsc.orgacs.org Analysis of the MD trajectory can reveal the relative populations of different conformers, the barriers to interconversion between them, and how the molecule's shape fluctuates in response to thermal energy. nih.govnih.gov This provides a more complete picture of the molecule's behavior than a single, static optimized structure. acs.org

Quantum Mechanical Approaches for Predicting Stereochemistry and Conformation

Quantum mechanical (QM) methods are crucial for accurately predicting the stereochemical outcome of reactions where new chiral centers are formed. acs.org When a reaction can produce multiple stereoisomers, the product distribution is determined by the relative energies of the diastereomeric transition states leading to each isomer. The pathway with the lower activation energy will be faster and yield the major product.

A powerful approach that combines the accuracy of QM with the speed of molecular mechanics is Quantum-Guided Molecular Mechanics (Q2MM). acs.orgnih.govnih.gov This method uses DFT calculations to parameterize a highly specific transition state force field (TSFF). nih.govchemrxiv.org This TSFF can then be used to perform rapid conformational sampling of the transition states for different stereochemical pathways. acs.orgnih.gov By performing a Boltzmann averaging of the energies of all accessible conformations, a highly accurate prediction of the enantiomeric or diastereomeric ratio can be obtained. nih.gov This methodology has been successfully applied to predict stereoselectivity in reactions like the conjugate addition to cyclic enones. nih.govnih.govchemrxiv.org

Theoretical Dynamic Studies and Non-Adiabatic Coupling Investigations in Excited States

When this compound absorbs light, it is promoted to an electronic excited state. acs.orgresearchgate.net The subsequent fate of the molecule, including photochemical reactions or relaxation back to the ground state, is governed by the dynamics on excited-state potential energy surfaces. nih.govstanford.eduresearchgate.net Theoretical studies in this area often go beyond the Born-Oppenheimer approximation, which assumes that nuclear and electronic motions are independent. wikipedia.org

In regions where potential energy surfaces of different electronic states approach each other or cross, known as conical intersections, the Born-Oppenheimer approximation breaks down. wikipedia.orgnih.govresearchgate.net At these points, non-adiabatic couplings become significant, facilitating extremely rapid (femtosecond- to picosecond-scale) radiationless transitions between electronic states. researchgate.netq-chem.com